![molecular formula C14H10Cl2N2O4 B2455805 N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide CAS No. 338961-08-3](/img/structure/B2455805.png)
N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide
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Overview
Description
N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide, also known as GW-501516 or Cardarine, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. It belongs to a class of drugs known as PPARδ agonists, which have been shown to have a range of effects on metabolism and cardiovascular health. In
Mechanism of Action
Target of Action
The compound N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide is a potent inhibitor of both Src and ABL tyrosine kinases . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and survival .
Mode of Action
this compound acts as an ATP-competitive inhibitor of Bcr-Abl tyrosine-kinase, with an additional inhibitory effect on Src family kinases (including Src, Lyn, and Hck) . It also shows activity against the receptors for platelet-derived growth factor and vascular endothelial growth factor .
Biochemical Pathways
The compound’s interaction with its targets leads to the inhibition of several biochemical pathways. By inhibiting Bcr-Abl tyrosine-kinase, it disrupts the Bcr-Abl signaling pathway, which is often overactive in certain types of cancer, such as chronic myelogenous leukemia . The inhibition of Src family kinases affects various downstream signaling pathways involved in cell proliferation, survival, and migration .
Pharmacokinetics
It is known that it is metabolized through cyp3a4
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . By inhibiting the activity of Bcr-Abl and Src family kinases, it disrupts the signaling pathways that promote cell survival and proliferation, leading to cell death .
Advantages and Limitations for Lab Experiments
One advantage of N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide is its specificity for PPARδ, which allows for targeted activation of this receptor without affecting other PPAR isoforms. However, it is important to note that the effects of this compound may vary depending on the species and cell type being studied, and further research is needed to fully understand its potential applications.
Future Directions
There are numerous potential directions for future research on N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide. One area of particular interest is its potential as a treatment for metabolic disorders such as type 2 diabetes and obesity. Other potential applications include its use as a tool for studying mitochondrial function and its effects on cancer cell metabolism. Further research is also needed to fully understand its safety and potential side effects in humans.
Synthesis Methods
N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide is typically synthesized through a multistep process involving the reaction of 2,4-dichloro-5-methoxybenzoic acid with thionyl chloride, followed by reaction with nitric acid and subsequent reduction with tin (II) chloride. The resulting intermediate is then reacted with 4-aminobenzamide to yield the final product.
Scientific Research Applications
N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide has been the subject of numerous studies investigating its potential applications in a variety of fields. One area of particular interest is its effects on metabolism, as PPARδ agonists have been shown to improve insulin sensitivity, increase fatty acid oxidation, and promote mitochondrial biogenesis. Other studies have explored its potential as a treatment for cardiovascular disease, as it has been shown to reduce inflammation and improve vascular function.
properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-7-12(10(15)6-11(13)16)17-14(19)8-2-4-9(5-3-8)18(20)21/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORSRZDKHYSLHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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